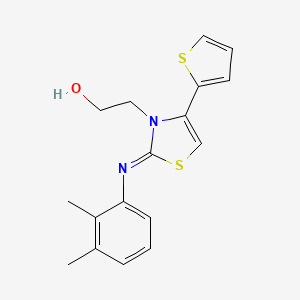
N-(4-chlorophenethyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenethyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as CPTP, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. CPTP is a synthetic compound that was first synthesized in 2014 by a team of researchers at the University of California, San Francisco.
Aplicaciones Científicas De Investigación
1. Antiviral and Antiapoptotic Properties
A study conducted by Ghosh et al. (2008) on a related compound, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro. This compound was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant decreases in viral load and increased survival in infected mice (Ghosh et al., 2008).
2. Photovoltaic Efficiency and Ligand-Protein Interactions
Research by Mary et al. (2020) on similar compounds including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide (CBBA) involved spectroscopic and quantum mechanical studies. They found these compounds suitable as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency. The study also included molecular docking to understand the binding interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).
3. Antimicrobial Nano-Materials
In a study by Mokhtari and Pourabdollah (2013), derivatives of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide were obtained and screened for antimicrobial activities. These compounds were more effective against fungi than bacteria, with certain derivatives showing significant anticandidal activity. This indicates potential applications in developing antimicrobial agents (Mokhtari & Pourabdollah, 2013).
4. Corrosion Inhibitors
A study by Yıldırım and Cetin (2008) on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives showed their potential as corrosion inhibitors. These compounds were tested in acidic and oil medium environments, indicating their usefulness in protecting materials from corrosion (Yıldırım & Cetin, 2008).
5. Pesticide Potential
Olszewska et al. (2009) characterized derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide as potential pesticides. Their study provided new diffraction data and insights into the molecular structure of these compounds, suggesting their applicability in the field of agriculture (Olszewska et al., 2009).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3S/c1-17-5-11-21(12-6-17)29(27,28)25-15-3-2-4-20(25)16-22(26)24-14-13-18-7-9-19(23)10-8-18/h5-12,20H,2-4,13-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLVRCSMNIROHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

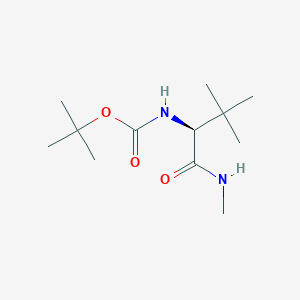
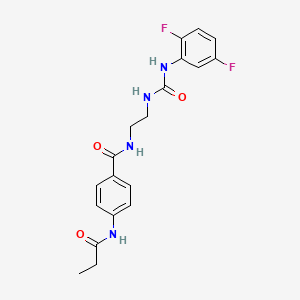
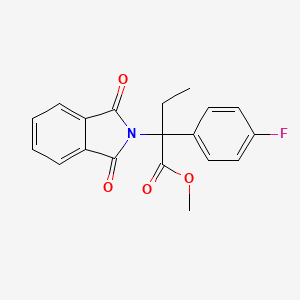
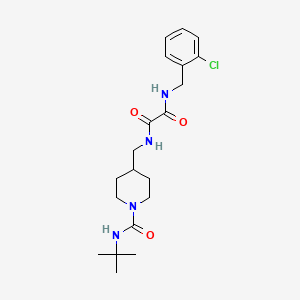
![2-[2-(2-Methoxyethylamino)ethoxy]ethanol](/img/structure/B2897319.png)
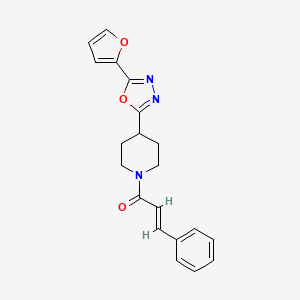
![8-(azepan-1-yl)-7-(2-{[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]methyl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2897325.png)


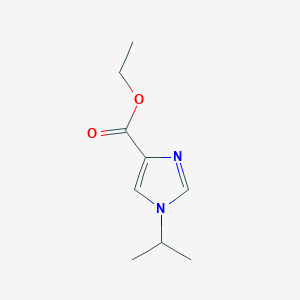
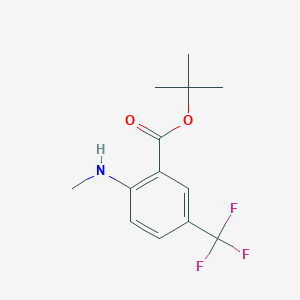
![1-[2-[(3,4-Dimethoxyphenyl)methyl]benzimidazol-1-yl]-3-(dimethylamino)propan-2-ol](/img/structure/B2897330.png)
![6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2897332.png)
